1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one 1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18828135
InChI: InChI=1S/C11H12F2OS/c1-3-9(14)7-4-5-8(11(12)13)10(6-7)15-2/h4-6,11H,3H2,1-2H3
SMILES:
Molecular Formula: C11H12F2OS
Molecular Weight: 230.28 g/mol

1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one

CAS No.:

Cat. No.: VC18828135

Molecular Formula: C11H12F2OS

Molecular Weight: 230.28 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one -

Specification

Molecular Formula C11H12F2OS
Molecular Weight 230.28 g/mol
IUPAC Name 1-[4-(difluoromethyl)-3-methylsulfanylphenyl]propan-1-one
Standard InChI InChI=1S/C11H12F2OS/c1-3-9(14)7-4-5-8(11(12)13)10(6-7)15-2/h4-6,11H,3H2,1-2H3
Standard InChI Key CYFDRUNPULPSAL-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=CC(=C(C=C1)C(F)F)SC

Introduction

1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11_{11}H12_{12}F2_{2}OS. It features a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. This unique structure contributes to its potential reactivity and biological activity, making it a subject of interest in various fields of research, particularly in medicinal chemistry and drug development .

Synthesis

The synthesis of 1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one typically involves several steps, including the introduction of the difluoromethyl group onto a phenolic precursor followed by alkylation with propan-1-one derivatives. This multi-step synthesis allows for the careful introduction of functional groups, leading to the desired compound.

Biological Activities and Potential Applications

1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one exhibits potential biological activities, including inducing apoptosis in cancer cells through specific signaling pathways. Its unique structure and functional groups may interact with various molecular targets within biological systems, modulating enzyme activity and influencing metabolic processes.

Potential Applications

  • Medicinal Chemistry: As a precursor for more complex molecules or as a lead compound for further modifications.

  • Drug Development: Due to its potential pharmacological applications, particularly in cancer treatment.

  • Biological Research: For studying interactions with biological targets and understanding its mechanism of action.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
1-(3-(Difluoromethyl)-4-methylthio)phenyl)propan-1-oneSimilar difluoromethyl and methylthio groups
1-(4-(Difluoromethoxy)-3-difluoromethylphenyl)propan-1-oneContains difluoromethoxy instead of methylthio
1-(3-(Difluoromethyl)-5-methylthio)phenyl)propan-1-oneDiffering position of methylthio group on phenyl ring

These comparisons highlight the unique properties of 1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one and its potential advantages over similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator